molecular formula C8H12ClN3 B1295754 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- CAS No. 102999-49-5

3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-

Cat. No. B1295754
CAS RN: 102999-49-5
M. Wt: 185.65 g/mol
InChI Key: UIVYORZQSCCOCJ-UHFFFAOYSA-N
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Description

3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-, also known as 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-, is a heterocyclic compound containing a pyridazine ring structure. It is a colorless solid that is insoluble in water and soluble in organic solvents. It is used in pharmaceutical and biological research as a ligand or catalyst and has been studied for its potential therapeutic properties.

properties

IUPAC Name

5-tert-butyl-6-chloropyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)5-4-6(10)11-12-7(5)9/h4H,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVYORZQSCCOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073760
Record name 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102999-49-5
Record name 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102999495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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